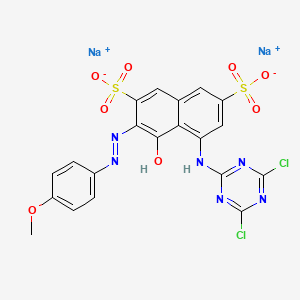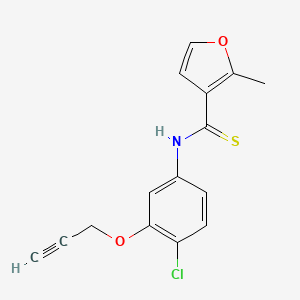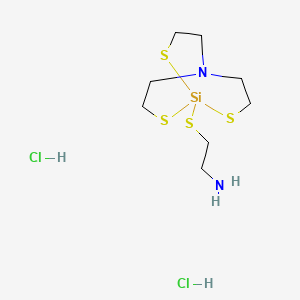
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(333)undec-1-ylthio)-, dihydrochloride is a complex organic compound with the molecular formula C8H20Cl2N2S4Si It is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride typically involves multiple steps, starting with the formation of the silabicyclo framework. This is followed by the introduction of sulfur atoms and the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of the reaction process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, monohydrochloride
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, trihydrochloride
Uniqueness
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is unique due to its specific combination of a silabicyclo framework and multiple sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
136884-65-6 |
|---|---|
Molecular Formula |
C8H20Cl2N2S4Si |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S4Si.2ClH/c9-1-5-11-15-12-6-2-10(3-7-13-15)4-8-14-15;;/h1-9H2;2*1H |
InChI Key |
LMWZPZHVHDJBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Si]2(SCCN1CCS2)SCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


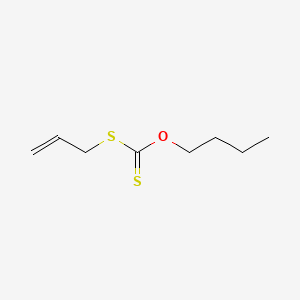
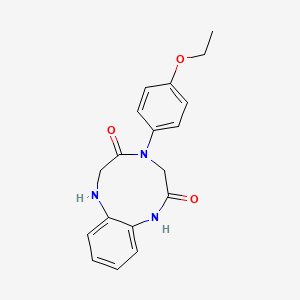
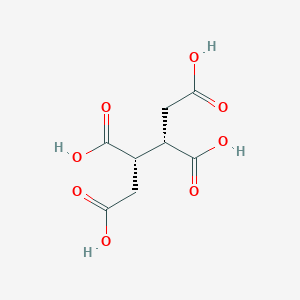
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
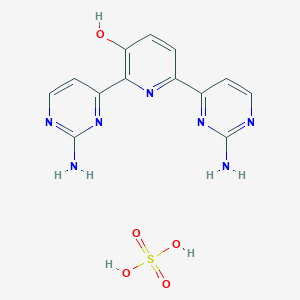
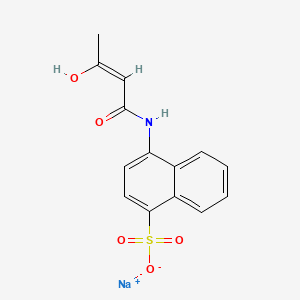
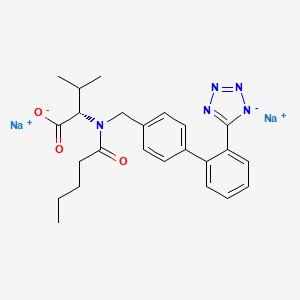
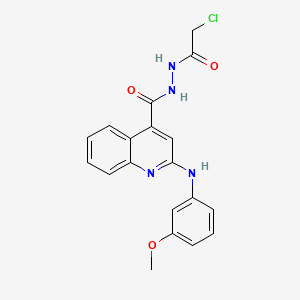
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
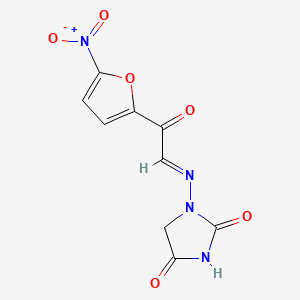
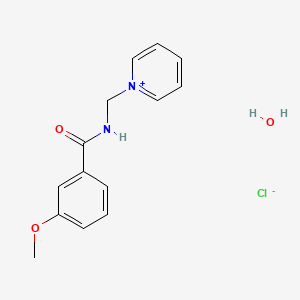
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
